DIVINYLTETRAMETHYLDISILANE
Overview
Description
DIVINYLTETRAMETHYLDISILANE is a chemical compound with the molecular formula C8H18Si2 and a molecular weight of 170.3995 g/mol . It is a colorless liquid with a boiling point of 120-122°C and a density of 0.81 g/cm³. This compound is used in various fields, including medical research, environmental research, and industrial research.
Preparation Methods
DIVINYLTETRAMETHYLDISILANE can be synthesized through several methods. One common synthetic route involves the reaction of chlorodimethylvinylsilane with a suitable reagent . The reaction conditions typically include a controlled temperature and the use of a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency .
Chemical Reactions Analysis
DIVINYLTETRAMETHYLDISILANE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. For example, the compound can be oxidized to form corresponding silanols or siloxanes. In reduction reactions, it can be converted to simpler silanes. Substitution reactions often involve the replacement of vinyl groups with other functional groups, leading to the formation of diverse organosilicon compounds .
Scientific Research Applications
DIVINYLTETRAMETHYLDISILANE has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various organosilicon compounds. In biology and medicine, it is studied for its potential use in drug delivery systems and as a component in biomedical devices. In industry, it is utilized in the production of advanced materials, such as silicone polymers and resins. Additionally, it is used in environmental research for the development of new materials for pollution control and remediation.
Mechanism of Action
The mechanism of action of disilane, 1,2-diethenyl-1,1,2,2-tetramethyl- involves its interaction with molecular targets and pathways in various applications . In chemical reactions, the compound’s silicon-silicon bond and vinyl groups play a crucial role in its reactivity. The vinyl groups can undergo addition reactions, while the silicon-silicon bond can be cleaved or modified under specific conditions . In biological systems, the compound’s interaction with cellular components and its potential biocompatibility are areas of ongoing research.
Comparison with Similar Compounds
DIVINYLTETRAMETHYLDISILANE can be compared with other similar compounds, such as disilane, 1,2-dimethyl-1,1,2,2-tetraphenyl- and disilane, 1,2-dichloro-1,1,2,2-tetramethyl- . These compounds share similar structural features but differ in their substituents and reactivity. For example, disilane, 1,2-dimethyl-1,1,2,2-tetraphenyl- has phenyl groups instead of vinyl groups, which affects its chemical properties and applications . Disilane, 1,2-dichloro-1,1,2,2-tetramethyl- contains chlorine atoms, making it more reactive in certain substitution reactions . The unique combination of vinyl and methyl groups in disilane, 1,2-diethenyl-1,1,2,2-tetramethyl- provides distinct reactivity and versatility in various applications .
Properties
IUPAC Name |
ethenyl-[ethenyl(dimethyl)silyl]-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18Si2/c1-7-9(3,4)10(5,6)8-2/h7-8H,1-2H2,3-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUHUUJEEHDUMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C=C)[Si](C)(C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50932468 | |
Record name | 1,2-Diethenyl-1,1,2,2-tetramethyldisilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50932468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1450-29-9 | |
Record name | 1,2-Diethenyl-1,1,2,2-tetramethyldisilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1450-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Disilane, 1,2-diethenyl-1,1,2,2-tetramethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001450299 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Diethenyl-1,1,2,2-tetramethyldisilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50932468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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